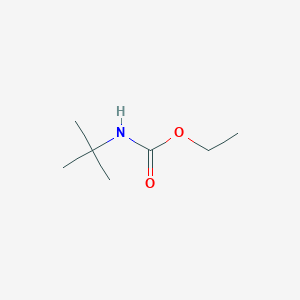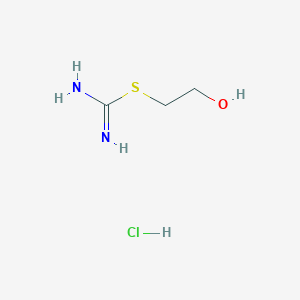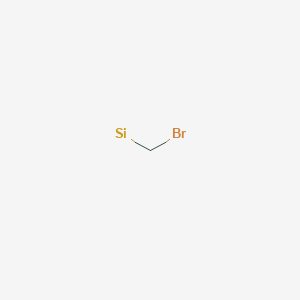
Silane, (bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (bromomethyl)-, also known as (bromomethyl)trimethylsilane, is an organosilicon compound with the molecular formula C4H11BrSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is particularly notable for its reactivity and versatility in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Silane, (bromomethyl)- has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during multi-step syntheses.
Medicine: Research into its potential use in drug development and as a building block for pharmaceuticals is ongoing.
Industry: It is used in the production of fine chemicals, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, (bromomethyl)- can be synthesized through several methods. One common approach involves the halogen exchange reaction between chlorotrimethylsilane and magnesium bromide in diethyl ether or sodium bromide in acetonitrile . Another method involves the reaction of hexamethyldisilane with bromine in benzene solution or neat .
Industrial Production Methods
Industrial production of silane compounds often involves large-scale reactions under controlled conditions to ensure high purity and yield. The specific methods for producing Silane, (bromomethyl)- on an industrial scale are proprietary and may vary between manufacturers. the general principles of halogen exchange and direct bromination are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: It can act as a hydride donor in reduction reactions, converting carbonyl compounds to alcohols.
Oxidation Reactions: Although less common, it can be oxidized under specific conditions to form silanols or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Reducing Agents: Hydrosilanes and other silane derivatives are often used as reducing agents in the presence of catalysts like boron trifluoride or indium chloride.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize silane compounds.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include ethers, amines, or thioethers.
Reduction Products: The reduction of carbonyl compounds typically yields alcohols.
Oxidation Products: Oxidation can produce silanols or other oxygen-containing derivatives.
Wirkmechanismus
The mechanism of action of Silane, (bromomethyl)- in chemical reactions typically involves the formation of a reactive intermediate, such as a silyl cation or a bromonium ion. These intermediates can then undergo further reactions with nucleophiles or electrophiles to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorotrimethylsilane: Similar in structure but contains a chlorine atom instead of a bromine atom.
Iodotrimethylsilane: Contains an iodine atom and is used in similar substitution and reduction reactions.
Trimethylsilyl Bromide: Another bromine-containing silane with similar reactivity.
Uniqueness
Silane, (bromomethyl)- is unique due to its specific reactivity profile, which allows for selective bromination and the formation of stable carbon-silicon bonds. Its ability to act as both a nucleophile and an electrophile in different reactions makes it a versatile reagent in organic synthesis .
Eigenschaften
InChI |
InChI=1S/CH2BrSi/c2-1-3/h1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQWYPGWDHYHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336844 |
Source


|
| Record name | Silane, bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-88-5 |
Source


|
| Record name | Silane, bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
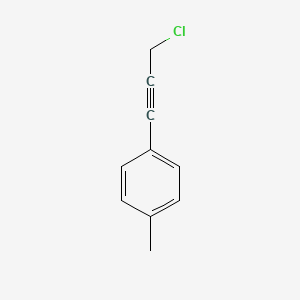
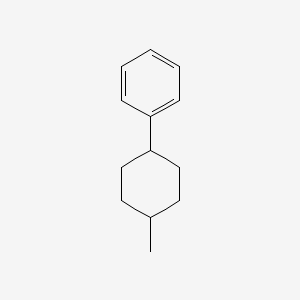
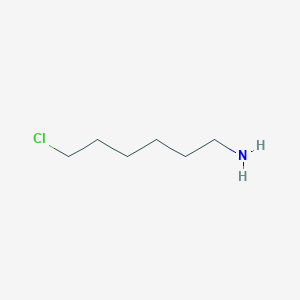
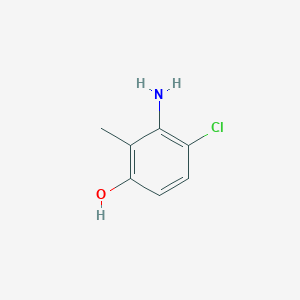
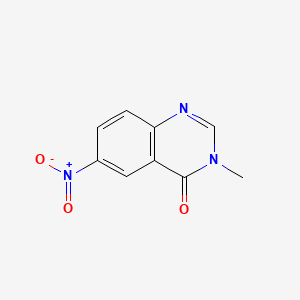
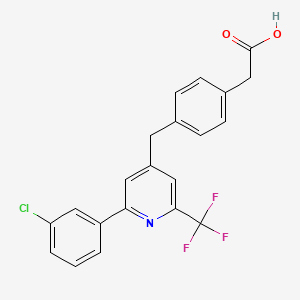
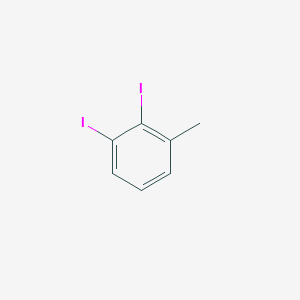
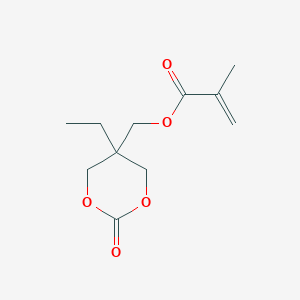
![2-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B3048208.png)
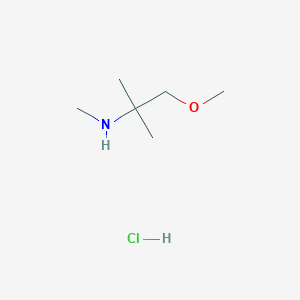
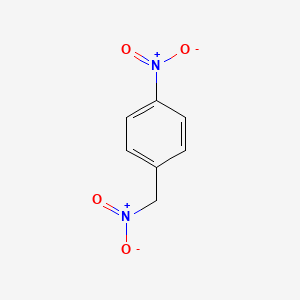
![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)
